N'-[(E)-(2-chlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide
Description
N'-[(E)-(2-Chlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide is a Schiff base derivative synthesized via the condensation of 2-methylfuran-3-carbohydrazide with 2-chlorobenzaldehyde. Its (E)-configuration is stabilized by intramolecular hydrogen bonding and π-conjugation, as confirmed by crystallographic studies . The compound features a 2-chlorophenyl group, which imparts electron-withdrawing effects, and a methyl-substituted furan ring, influencing its physicochemical and biological properties.
Properties
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-9-11(6-7-18-9)13(17)16-15-8-10-4-2-3-5-12(10)14/h2-8H,1H3,(H,16,17)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKOORQYJWUHMI-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted derivatives where the chlorine atom is replaced by another functional group.
Scientific Research Applications
N’-[(E)-(2-chlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its pharmacological properties, including potential anticancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, its hydrazone moiety can interact with biological macromolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison
The following table highlights key structural differences between the target compound and its analogs:
Key Observations :
Physicochemical Properties
Key Observations :
- Melting Points : TH2’s higher melting point (218–220°C) compared to L1 (183°C) correlates with its tetrazolyl group, which may enhance crystalline packing .
- Spectral Data : The target compound’s IR and NMR profiles are expected to align with L1 and TH2, with C=O and C=N stretches near 1660–1700 cm⁻¹ and aromatic proton shifts between δ 7.00–8.50 ppm .
Key Observations :
- Antibacterial Potential: The target compound’s 2-chlorophenyl group may enhance activity against Gram-positive bacteria, as seen in TH2 .
- Role of Substituents : Methoxy-indole derivatives (3b) exhibit antifungal activity, suggesting that substituent polarity and aromaticity critically influence target specificity .
Biological Activity
N'-[(E)-(2-chlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide is a compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Synthesis and Structural Characteristics
The compound can be synthesized using various methods involving the reaction of 2-methylfuran-3-carbohydrazide with 2-chlorobenzaldehyde under appropriate conditions. The resulting structure features a furan ring, a hydrazide functional group, and a chlorophenyl moiety, which may contribute to its biological activity.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound. For instance, compounds with similar structures have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|---|
| 1 | S. aureus | 22.3 | 100 |
| 2 | E. coli | 20.1 | 100 |
| 3 | Bacillus subtilis | 18.5 | 100 |
These results indicate that modifications in the substituent groups can enhance the antimicrobial efficacy of the compound.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. A study evaluating its effects on various cancer cell lines revealed significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung carcinoma) | 5.9 |
| HEP-2 (laryngeal) | 25.7 |
The presence of electron-donating groups in the structure is thought to enhance its basicity, potentially increasing its affinity for cellular targets involved in cancer progression.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Activity: Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.
Case Studies
- Study on Antimicrobial Efficacy : A comparative analysis of various derivatives demonstrated that specific modifications significantly improved antibacterial activity against multi-drug resistant strains.
- Antitumor Potential in Vivo : In an animal model, administration of the compound resulted in reduced tumor size and increased survival rates compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
